Draconin C

Description

Draconin C is a naturally occurring organic compound isolated primarily from the resin of Dracaena draco (dragon blood tree) and related species such as Draconina dracaena draco . Structurally, it belongs to a class of secondary metabolites characterized by complex aromatic frameworks with hydroxyl and/or methoxy substituents. Unlike its analogs Draconin A and Draconin B, Draconin C lacks significant cytotoxicity in standard assays (e.g., against human cancer cell lines) . Its molecular formula, C₂₄H₂₈O₈, distinguishes it from other congeners, and its physical properties include a melting point of 168–170°C, moderate solubility in polar solvents (e.g., methanol, ethanol), and an optical rotation of [α]ᴅ²⁵ = +37.5° (c = 0.1, CHCl₃) .

Properties

Molecular Formula |

C40H60O15 |

|---|---|

Molecular Weight |

780.9 g/mol |

IUPAC Name |

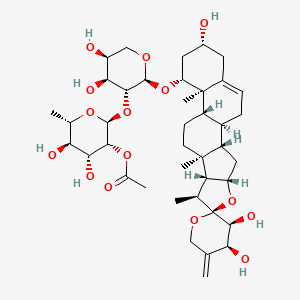

[(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,3'S,4S,4'S,6S,7S,8R,9S,12S,13R,14R,16R)-3',4',16-trihydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C40H60O15/c1-16-14-50-40(35(48)29(16)44)17(2)28-26(55-40)13-24-22-8-7-20-11-21(42)12-27(39(20,6)23(22)9-10-38(24,28)5)53-36-33(31(46)25(43)15-49-36)54-37-34(52-19(4)41)32(47)30(45)18(3)51-37/h7,17-18,21-37,42-48H,1,8-15H2,2-6H3/t17-,18-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

YYYQAUCUWHBYHS-CPMLXNJUSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)OC(=O)C)C)C)O[C@]18[C@H]([C@H](C(=C)CO8)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)OC(=O)C)C)C)OC18C(C(C(=C)CO8)O)O |

Synonyms |

draconin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Draconin A and Draconin B

Draconin C shares a core scaffold with Draconin A (C₂₃H₂₆O₇) and Draconin B (C₂₄H₃₀O₉) but differs in substituent groups and stereochemistry (Table 1). Key distinctions include:

- Functional Groups : Draconin C lacks the acetylated hydroxyl group present in Draconin A, which may explain its reduced reactivity in cytotoxic pathways .

- Optical Activity : Draconin C exhibits a higher optical rotation ([α]ᴅ²⁵ = +37.5°) compared to Draconin A ([α]ᴅ²⁵ = +22.8°), suggesting differences in chiral centers or conformational flexibility .

Functionally Similar Compounds

- Doryphornine : Isolated from Menispermum dauricum, this alkaloid shares Draconin C’s moderate solubility in polar solvents but exhibits neuroprotective effects rather than cytotoxicity .

- Dotriacontanic Acid : A long-chain fatty acid (C₃₂H₆₄O₂) from Artemisia roxburghiana, it contrasts sharply with Draconin C in both structure (linear vs. cyclic) and function (emollient vs. antioxidant) .

Mechanistic and Application Differences

- Cytotoxicity Mechanism : Draconin A and B likely interact with topoisomerase II or mitochondrial membranes, whereas Draconin C’s inertness suggests steric hindrance or poor target binding .

- Therapeutic Potential: Draconin C’s lack of cytotoxicity positions it as a candidate for non-cytotoxic applications (e.g., chronic inflammation), unlike Draconin A/B, which are studied for oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.